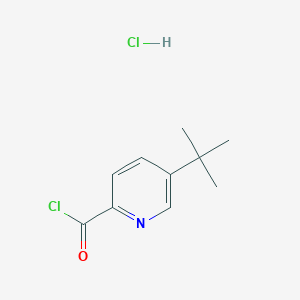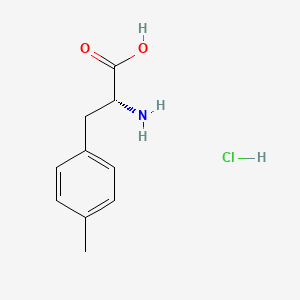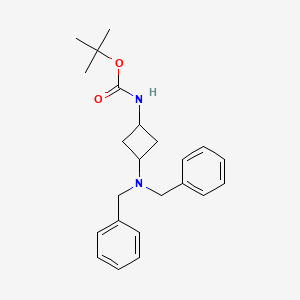
3,3'-Diphenylbenzil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Diphenylbenzil: is an organic compound with the molecular formula C20H14O2. It is a derivative of benzil, characterized by the presence of two phenyl groups attached to the benzil core. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,3’-Diphenylbenzil can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with benzil chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In industrial settings, the production of 3,3’-Diphenylbenzil often involves large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors is also explored to enhance production rates and reduce waste. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3’-Diphenylbenzil undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,3’-Diphenylbenzil is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex organic molecules and polymers .
Biology: In biological research, this compound is studied for its potential as a fluorescent probe. Its unique structure allows it to interact with biological macromolecules, making it useful in imaging and diagnostic applications .
Medicine: Research is ongoing to explore the potential therapeutic applications of 3,3’-Diphenylbenzil. It is investigated for its anti-inflammatory and anticancer properties, although more studies are needed to fully understand its efficacy and safety .
Industry: In the industrial sector, 3,3’-Diphenylbenzil is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of colorants and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 3,3’-Diphenylbenzil involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, altering their activity and function. The compound’s effects are mediated through its ability to form stable complexes with these targets, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Benzil (Diphenylethane-1,2-dione): A closely related compound with a similar structure but without the additional phenyl groups.
4,4’-Diphenylbenzil: Another derivative of benzil with phenyl groups attached at different positions.
Uniqueness: 3,3’-Diphenylbenzil is unique due to the specific positioning of the phenyl groups, which imparts distinct chemical and physical properties. This structural arrangement influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C26H18O2 |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
1,2-bis(3-phenylphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C26H18O2/c27-25(23-15-7-13-21(17-23)19-9-3-1-4-10-19)26(28)24-16-8-14-22(18-24)20-11-5-2-6-12-20/h1-18H |
InChI-Schlüssel |
NUXZAUMHXWMJMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C(=O)C3=CC=CC(=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B12274737.png)




![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(naphthalen-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B12274762.png)
![[(E)-4-iodobut-3-en-2-yl]-trimethylsilane](/img/structure/B12274773.png)
![7-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12274781.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B12274786.png)



![N-[1-(3,5-difluorobenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12274796.png)
![8-(1H-imidazol-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12274803.png)
